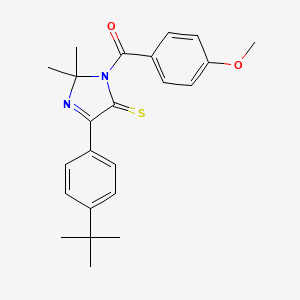

4-(4-tert-butylphenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Description

Properties

IUPAC Name |

[4-(4-tert-butylphenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-22(2,3)17-11-7-15(8-12-17)19-21(28)25(23(4,5)24-19)20(26)16-9-13-18(27-6)14-10-16/h7-14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVGHVCEEMJUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-tert-butylphenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The structural integrity is confirmed through various spectroscopic methods such as NMR and X-ray crystallography. The presence of functional groups such as the tert-butyl and methoxy substituents contributes to its biological properties by influencing solubility and reactivity.

Antioxidant Activity

Research indicates that imidazole derivatives exhibit significant antioxidant properties. The compound has been evaluated against standard antioxidants like quercetin. In a comparative study, it demonstrated considerable free radical scavenging activity, with IC50 values indicating its potency relative to other known antioxidants.

Antiurease Activity

The compound has shown promising antiurease activity, which is crucial in treating infections caused by urease-producing bacteria. A study reported that the compound inhibited urease with an IC50 value significantly lower than that of standard inhibitors. This suggests its potential as a therapeutic agent in managing urinary tract infections.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activities of the compound can be attributed to several mechanisms:

- Redox Reactions : The imidazole ring can participate in redox reactions, contributing to its antioxidant capacity.

- Enzyme Inhibition : The structural features allow for effective binding to enzymes like urease, inhibiting their activity.

- Membrane Interaction : Its lipophilic nature aids in penetrating microbial membranes, leading to cell lysis.

Case Studies

- Antioxidant Efficacy : A study involving a series of imidazole derivatives demonstrated that compounds with similar structures exhibited varying degrees of antioxidant activity. The tested compound ranked among the top performers.

- Urease Inhibition : In a comparative analysis with known urease inhibitors, this compound showed superior inhibition rates, suggesting its potential use in clinical settings for treating urease-related infections.

- Microbial Resistance : Another study highlighted its effectiveness against antibiotic-resistant strains of bacteria, showcasing its relevance in modern pharmacotherapy.

Data Summary

Q & A

What are the optimized synthetic routes for 4-(4-tert-butylphenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione?

Level: Basic

Methodological Answer:

The synthesis involves multi-step reactions starting with the benzimidazole core. Key steps include:

- Nucleophilic substitution : Introducing the 4-tert-butylphenyl group via reaction with 4-tert-butylphenol under reflux with a base (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile .

- Acylation : Coupling the 4-methoxybenzoyl group using 4-methoxybenzoyl chloride in the presence of a catalyst (e.g., DMAP) .

- Thione formation : Treating the intermediate with Lawesson’s reagent or P₂S₅ to introduce the thione group .

Optimization Tips : - Use anhydrous conditions to prevent hydrolysis of sensitive groups.

- Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

How is X-ray crystallography applied to determine the molecular structure of this compound, and what challenges arise during refinement?

Level: Basic

Methodological Answer:

X-ray crystallography involves:

Crystal growth : Slow evaporation of a saturated solution in DCM/hexane.

Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure solution : Employ SHELX-97 for phase determination via direct methods .

Challenges :

- Disorder in substituents : The tert-butyl and methoxy groups may exhibit rotational disorder, requiring constraints or split positions during refinement.

- Thermal motion : High thermal parameters for flexible dihydroimidazole rings necessitate TLS refinement .

Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and bond-length accuracy (±0.02 Å) .

How do substituents like tert-butyl and methoxy influence the compound’s biological activity?

Level: Advanced

Methodological Answer:

Structure-Activity Relationship (SAR) Insights :

| Substituent | Effect on Activity | Mechanistic Basis | Reference |

|---|---|---|---|

| tert-butyl | Enhances lipophilicity | Increases membrane permeability and target binding via hydrophobic interactions . | |

| methoxy | Modulates electron density | Stabilizes H-bonding with enzyme active sites (e.g., kinases) . | |

| Experimental Design : |

- Compare analogues with substituent deletions (e.g., replacing tert-butyl with methyl).

- Use molecular docking (AutoDock Vina) to assess binding affinity changes .

What spectroscopic and computational methods are critical for characterizing this compound?

Level: Advanced

Methodological Answer:

Key Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, tert-butyl at δ 1.3 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ = 435.1842 Da) .

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level; compare experimental vs. theoretical IR vibrational modes (e.g., C=S stretch at 1250 cm⁻¹) .

Data Contradiction Resolution : - If elemental analysis deviates from HRMS, repeat combustion analysis or verify sample purity via HPLC .

How can researchers resolve contradictions between experimental and computational data (e.g., bond lengths, reaction yields)?

Level: Advanced

Methodological Answer:

Case Study : Discrepancy in C=S bond length (X-ray: 1.68 Å vs. DFT: 1.71 Å):

Error Analysis : Check for crystal packing effects or thermal motion in X-ray data .

Theoretical Adjustments : Include solvent effects (PCM model) in DFT calculations .

Experimental Repetition : Re-synthesize the compound to rule out impurities .

Statistical Tools : Use Student’s t-test for yield comparisons or χ² for crystallographic residuals .

What purification techniques are most effective for isolating this compound post-synthesis?

Level: Basic

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals (mp 180–182°C) .

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) to separate regioisomers .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical purity (>98%) .

What challenges arise in elucidating the reaction mechanism for its synthesis, and how can they be addressed?

Level: Advanced

Methodological Answer:

Challenges :

- Intermediate instability : Thiol intermediates may oxidize; use argon atmosphere and reducing agents (e.g., TCEP) .

- Regioselectivity : Competing acylation sites require kinetic control (low temp, slow reagent addition) .

Mechanistic Probes : - Isotopic labeling : Use ¹⁸O-labeled 4-methoxybenzoyl chloride to track acylation steps via MS .

- Kinetic studies : Monitor reaction rates via in-situ IR to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.